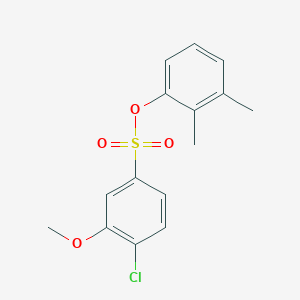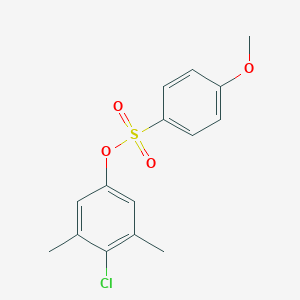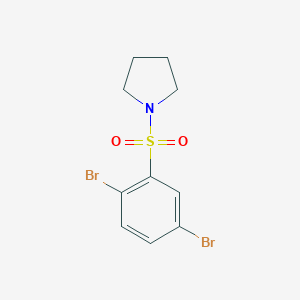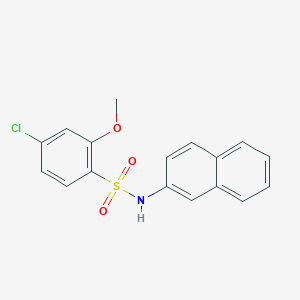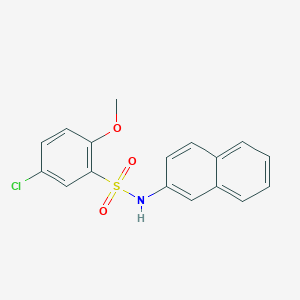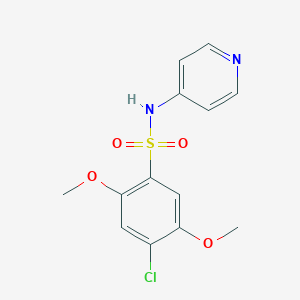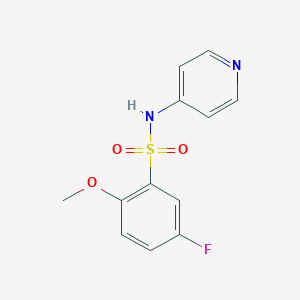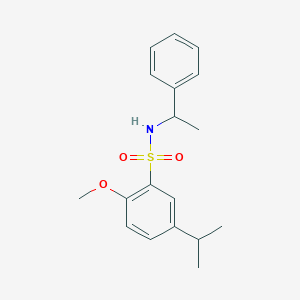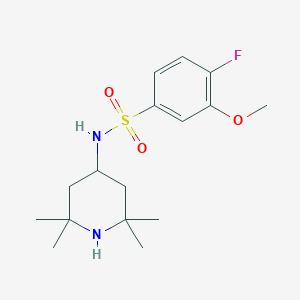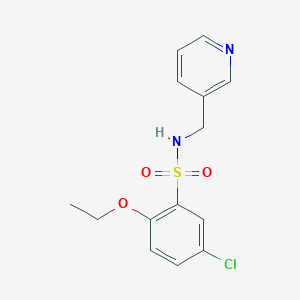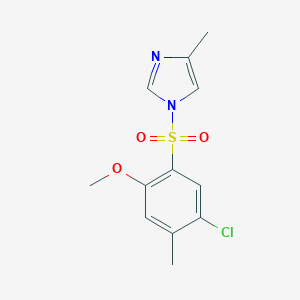
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzenesulfonyl chloride intermediate: This step involves the chlorination of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Imidazole ring formation: The intermediate is then reacted with 4-methylimidazole under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Inhibition of enzymes: The compound may inhibit certain enzymes by binding to their active sites.
Disruption of cellular processes: It can interfere with cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole: Lacks the additional methyl group on the imidazole ring.
Uniqueness
1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRMBQWPYSKGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
